2,6-Diaminotoluene-d3
Overview
Description
2,6-Diaminotoluene-d3 is a deuterated form of 2,6-diaminotoluene, where three hydrogen atoms are replaced by deuterium. This compound is often used as a stable isotope-labeled internal standard in various analytical applications. Its molecular formula is C7H7D3N2, and it has a molecular weight of 125.19 g/mol .
Mechanism of Action
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
As a biochemical used in proteomics research , it may interact with proteins or other biomolecules, leading to changes in their function or structure
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways. More research is required to identify the specific pathways and their downstream effects.
Result of Action
Studies on structural analogs like 2,4-diaminotoluene and 2,6-diaminotoluene suggest that these compounds can have mutagenic effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Diaminotoluene-d3 can be synthesized through catalytic ammoniation of 2,6-dichlorotoluene using ammonia as the aminating agent. The reaction is typically carried out in the presence of a palladium complex catalyst and dehydrated alcohol as the solvent. The process involves normal heating and stirring .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of palladium catalysts and controlled reaction conditions ensures high yield and purity of the final product. This method avoids high-temperature and high-pressure conditions, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2,6-Diaminotoluene-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
2,6-Diaminotoluene-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biological Research: Employed in metabolic studies to trace the pathways of aromatic amines in biological systems.
Medical Research: Used in the development of diagnostic assays and therapeutic agents.
Industrial Applications: Utilized in the synthesis of polyurethanes, dyes, and other chemical intermediates
Comparison with Similar Compounds
2,4-Diaminotoluene: Another isomer of diaminotoluene with amino groups at the 2 and 4 positions.
2,6-Diaminotoluene: The non-deuterated form of 2,6-diaminotoluene-d3.
2,6-Diaminotoluene-α,α,α-d3: A similar deuterated compound with deuterium atoms at different positions
Uniqueness: this compound is unique due to its stable isotope labeling, which makes it highly valuable in analytical and research applications. The presence of deuterium atoms allows for precise tracking and quantification in various studies, providing insights that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
2-(trideuteriomethyl)benzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-6(8)3-2-4-7(5)9/h2-4H,8-9H2,1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYCRLGLCUXUPO-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C=CC=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746008 | |
Record name | 2-(~2~H_3_)Methylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362049-58-9 | |
Record name | 2-(~2~H_3_)Methylbenzene-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DIAMINOTOLUENE-ALPHA,ALPHA,ALPHA-D3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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